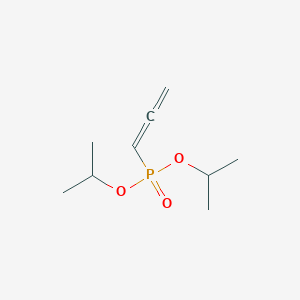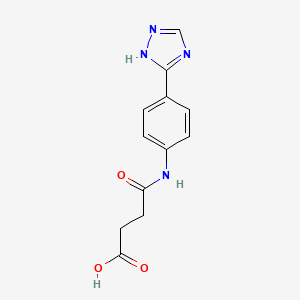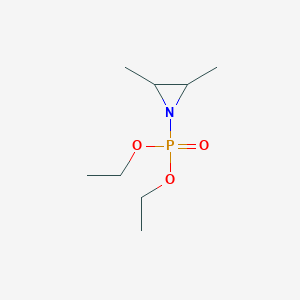
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of interest due to its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring. The presence of the aziridine ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2,3-dimethylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 2,3-dimethylaziridine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, followed by the addition of 2,3-dimethylaziridine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or other oxidized derivatives.
Reduction Products: Reduction can produce phosphine derivatives or other reduced forms of the compound.
Applications De Recherche Scientifique
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl(2,3-dimethylaziridin-1-yl)phosphonate involves its interaction with various molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The phosphonate group can also interact with metal ions and other cofactors, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate without the aziridine ring.
2,3-Dimethylaziridine: Contains the aziridine ring but lacks the phosphonate group.
Diethyl(2-methylaziridin-1-yl)phosphonate: Similar structure but with only one methyl group on the aziridine ring.
Uniqueness
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is unique due to the presence of both the aziridine ring and the phosphonate group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
5890-79-9 |
|---|---|
Formule moléculaire |
C8H18NO3P |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2,3-dimethylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-5-11-13(10,12-6-2)9-7(3)8(9)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
SUZAKHPLQPCLTL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N1C(C1C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




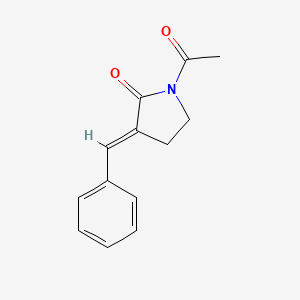

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)

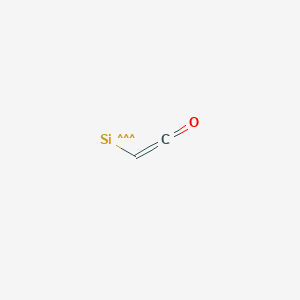
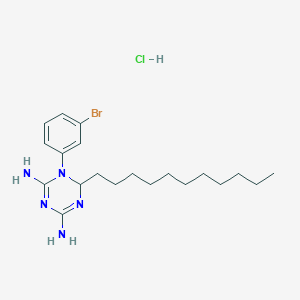
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

